molecular formula C10H21NO2 B6352837 Ethyl 3-[(pentan-3-yl)amino]propanoate CAS No. 856243-71-5

Ethyl 3-[(pentan-3-yl)amino]propanoate

Cat. No.: B6352837
CAS No.: 856243-71-5
M. Wt: 187.28 g/mol
InChI Key: MPMCFOCYJNYWRV-UHFFFAOYSA-N
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Description

Ethyl 3-[(pentan-3-yl)amino]propanoate is an ester derivative featuring a propanoate backbone substituted with a pentan-3-yl amino group at the β-position. This compound belongs to the class of amino acid esters, which are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The presence of both ester and secondary amine functional groups confers unique reactivity, enabling participation in nucleophilic substitutions, condensations, and catalytic transformations. While direct literature on this specific compound is sparse, its structural analogs (e.g., ethyl 3-amino-3-phenylpropanoate, ethyl 3-methyl pentanoate) suggest applications in chiral synthesis, polymer chemistry, or bioactive molecule development .

Properties

IUPAC Name

ethyl 3-(pentan-3-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-9(5-2)11-8-7-10(12)13-6-3/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMCFOCYJNYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(pentan-3-yl)amino]propanoate can be synthesized through a multi-step process involving the reaction of β-alanine with pentan-3-ylamine, followed by esterification with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(pentan-3-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(pentan-3-yl)amino]propanoate is being investigated for its potential pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Activity
Recent studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, modifications in the side chain have shown enhanced activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in diverse chemical reactions, including:

  • Esterification : Used to synthesize esters from acids and alcohols.
  • Nucleophilic Substitution : Acts as a nucleophile in reactions with electrophiles to form new compounds.

Table 1: Comparison of Reaction Types

Reaction TypeDescriptionExample Compound
EsterificationFormation of esters from acids and alcoholsEthyl acetate
Nucleophilic SubstitutionReaction with electrophilesEthyl 2-bromopropanoate
ReductionConversion of carbonyls to alcoholsEthanol from acetaldehyde

Biological Research

In biological contexts, this compound can be utilized to study enzyme-substrate interactions and metabolic pathways. Its structural modifications enable researchers to investigate how changes affect biological activity.

Case Study: Enzyme Interaction
Research has demonstrated that this compound can modulate enzyme activity, providing insights into its potential role as a therapeutic agent. For example, studies focusing on its interaction with specific enzymes have shown promising results in altering their activity profiles.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and polymers due to its stability and reactivity. It is also explored for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl 3-[(pentan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

The following analysis compares Ethyl 3-[(pentan-3-yl)amino]propanoate with structurally or functionally related esters and amino acid derivatives. Key differences in molecular architecture, physicochemical properties, and reactivity are highlighted.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₁₀H₂₁NO₂ 187.28 g/mol Ester, secondary amine Branched pentylamino substituent
Ethyl 3-amino-3-phenylpropanoate C₁₁H₁₅NO₂ 193.24 g/mol Ester, primary amine, aromatic Phenyl group at β-position
Ethyl 3-methyl pentanoate C₈H₁₆O₂ 144.21 g/mol Ester Methyl branch on pentanoate chain
Isoamyl acetate C₇H₁₄O₂ 130.18 g/mol Ester Acetate ester of isoamyl alcohol

Key Observations :

  • Substituent Effects: The pentan-3-yl amino group in the target compound introduces steric bulk and basicity compared to the phenyl group in Ethyl 3-amino-3-phenylpropanoate .
  • Electron-Donating vs.
Physicochemical Properties
Property This compound Ethyl 3-amino-3-phenylpropanoate Ethyl 3-methyl pentanoate Isoamyl acetate
Boiling Point Not reported Not reported Not reported 142°C
Solubility Likely polar aprotic solvents Moderate in ethanol/acetone Lipophilic Miscible in organic solvents
logP (Partition Coeff.) Estimated ~1.5–2.0 ~1.8–2.3 ~2.1 2.0

Notes:

  • Limited experimental data exist for the target compound, but its logP can be inferred to be lower than Ethyl 3-methyl pentanoate due to the polar amine group.
  • Isoamyl acetate’s high volatility and fruity odor make it a common flavoring agent, whereas amino-substituted esters are more suited for synthetic intermediates .

Biological Activity

Ethyl 3-[(pentan-3-yl)amino]propanoate is a compound of interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, typically involving the reaction of ethyl propanoate with pentan-3-amine. The general synthetic route includes:

  • Formation of the amine : Pentan-3-amine is prepared from the corresponding carbonyl compound through reductive amination.
  • Esterification : The amine reacts with ethyl propanoate under acidic conditions to form the desired ethyl ester.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic applications.

Anticancer Activity

Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties . For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative study demonstrated that certain structural modifications led to enhanced inhibitory effects on cancer cell lines, with IC50 values ranging from 12.8 μM to 365 μM for similar compounds . This suggests that this compound may possess similar or enhanced biological activities.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
  • Interaction with cellular receptors : Binding to specific receptors may trigger signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Inhibition Studies : A study focused on the inhibition of human cancer cell lines demonstrated that compounds with similar structures showed selective toxicity towards cancer cells while sparing normal cells . The selectivity was attributed to differential uptake and metabolic processing in cancerous tissues.
  • Fluorescence-Based Assays : In vitro assays using fluorescence spectroscopy confirmed the binding affinity of related compounds to target proteins, indicating potential for drug development .

Data Summary

CompoundIC50 (μM)Mechanism of Action
Ethyl 3-amino-3-(pyridin-4-yl)propanoate194.23Enzyme inhibition
Methyl 3-(4-chlorophenyl)-3-hydroxy...12.8 - 365Apoptosis induction
Ethyl palmitateVariableHydrophobic interactions

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